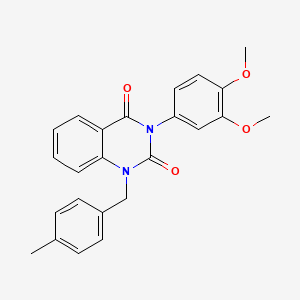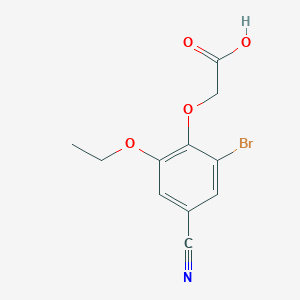
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is a chemical compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO4/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-4H,2,6H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Coupling to Liposomes
One notable application is the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes, a technique crucial for immunization strategies using synthetic peptides. These reagents include compounds with hydrophilic polyoxyethylene chains that improve conjugate accessibility and reduce intrinsic immunogenicity, potentially enhancing the efficacy of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Antioxidant Activity
Another area of application is in the isolation and characterization of naturally occurring bromophenols with potent antioxidant activities. These compounds, derived from marine algae, exhibit strong free radical scavenging activity, suggesting their potential in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011).
Molecular Characterization
The molecular characterization and analytical evaluation of environmental pollutants and their metabolites also employ derivatives of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid. For instance, studies on the bacterial metabolites of brominated nonionic surfactant residues have utilized chemical derivatization and degradation combined with mass spectrometry for structural elucidation, highlighting the compound's role in environmental chemistry and toxicology (Fujita, Campbell, Mong, & Reinhard, 2001).
Antimicrobial and Anti-inflammatory Research
Furthermore, the compound and its derivatives are explored for antimicrobial and anti-inflammatory properties. The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities exemplify the potential pharmaceutical applications of these compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Enhancing Chemotherapy Efficacy
Ethacrynic acid, a derivative, has been studied for its ability to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues, suggesting a potential role in improving cancer treatment outcomes (Nagourney, Messenger, Kern, & Weisenthal, 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDYMXUGXYSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
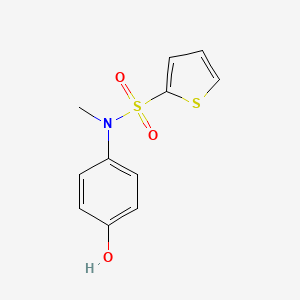
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
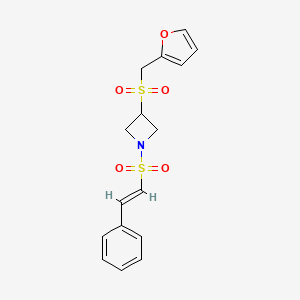
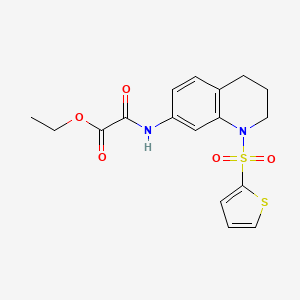
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
